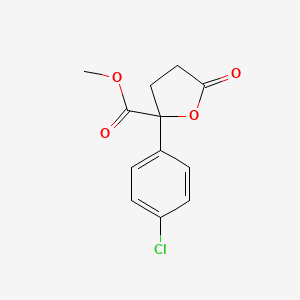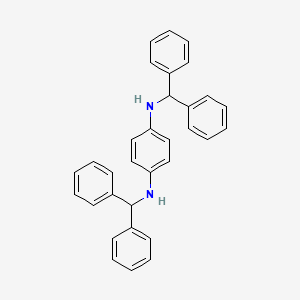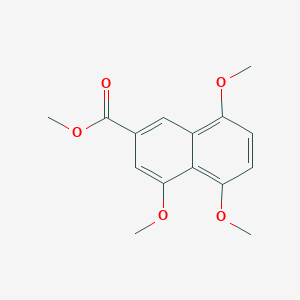
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester is an organic compound with a complex structure It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features three methoxy groups and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid derivatives. One common method is the reaction of 2-Naphthalenecarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
Oxidation: Formation of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy- derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester involves its interaction with specific molecular targets. The methoxy groups and ester functionality allow it to participate in various biochemical pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester
- 2-Naphthalenecarboxylic acid, methyl ester
- 2-Naphthalenecarboxylic acid, 8-iodo-4,5,7-trimethoxy-, methyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 4,5,8-trimethoxy-, methyl ester is unique due to the presence of three methoxy groups at specific positions on the naphthalene ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific arrangement of functional groups can influence its solubility, stability, and interaction with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H16O5 |
|---|---|
Peso molecular |
276.28 g/mol |
Nombre IUPAC |
methyl 4,5,8-trimethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C15H16O5/c1-17-11-5-6-12(18-2)14-10(11)7-9(15(16)20-4)8-13(14)19-3/h5-8H,1-4H3 |
Clave InChI |
XDNKHSNZDFDESL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C=C(C=C(C2=C(C=C1)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


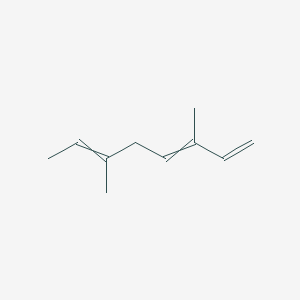
![2-[bis(2-hydroxyethyl)amino]ethanol;2,3,4,5,6-pentachlorophenol](/img/structure/B14687224.png)
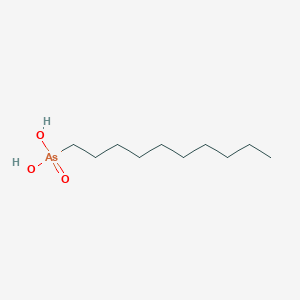
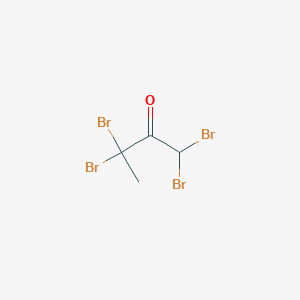
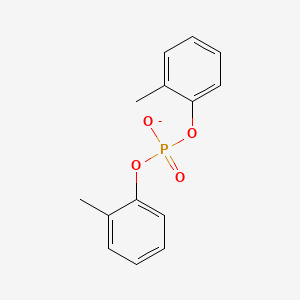
![1-[(Trichloromethyl)sulfanyl]propane](/img/structure/B14687245.png)

phosphanium bromide](/img/structure/B14687257.png)
![4-[2-(Aziridin-1-yl)ethoxy]pyridine](/img/structure/B14687262.png)
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)

